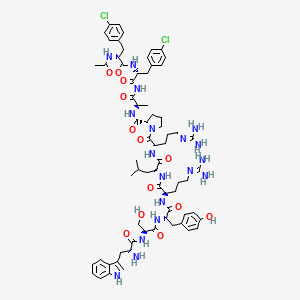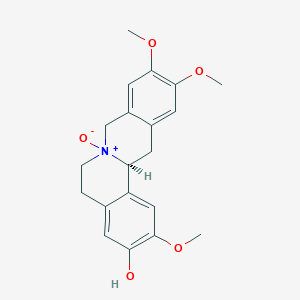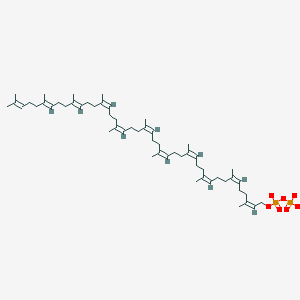
Di-trans,octa-cis-undecaprenyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditrans,polycis-undecaprenyl diphosphate(3-) is an organophosphate oxoanion that is the trianion of ditrans,polycis-undecaprenyl diphosphate. It is an organophosphate oxoanion and a ditrans,polycis-polyprenyl diphosphate(3-). It is a conjugate base of a ditrans,polycis-undecaprenyl diphosphate.
Applications De Recherche Scientifique
Enzymatic Reaction Mechanisms
Different Mechanisms for cis- and trans-Prenyltransferases
Studies have shown that octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) have different reaction mechanisms, despite using the same substrates. OPPs follow a sequential mechanism, while UPPs exhibit a concerted mechanism, indicating distinct processes for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).
Structural Insights into cis-Prenyl Chain Elongating Enzymes
The crystal structure of undecaprenyl diphosphate synthase (UPS), a cis-prenyl chain elongating enzyme, provides insights into its unique protein fold, different from the isoprenoid synthase fold common in related enzymes. This structural understanding aids in hypothesizing the reaction mechanism of UPS (Fujihashi et al., 2001).
Biological Functions and Disease Implications
Role in Protein Glycosylation and Disease
cis-Prenyltransferases, including UPPS, are involved in protein glycosylation and have been linked to various human diseases. The heteromeric nature of eukaryotic cis-prenyltransferases, comprising NgBR/Nus1 subunits, is crucial for their function and offers insights into disease mechanisms (Grabińska, Park, & Sessa, 2016).
Importance in Bacterial Cell Wall Biosynthesis
UPPS plays a significant role in bacterial peptidoglycan biosynthesis. Understanding its kinetics, mechanisms, and structure can be crucial for developing antibacterial agents targeting this enzyme (Teng & Liang, 2012).
Biochemical Properties and Substrate Specificities
Analysis of Substrate Binding and Catalytic Function
Mutational analysis of UPPS has provided insights into its substrate binding site and catalytic function. This research aids in understanding the enzyme's interaction with different substrates and its role in bacterial cell wall synthesis (Fujikura et al., 2000).
In Vivo and In Vitro Antibacterial Activity of Prenyltransferase Inhibitors
The discovery of inhibitors targeting UPPS demonstrates its potential as a drug target against various bacterial infections. Such inhibitors have shown efficacy in vitro and in vivo, highlighting the therapeutic potential of targeting this enzyme (Song et al., 2020).
Propriétés
Nom du produit |
Di-trans,octa-cis-undecaprenyl diphosphate |
|---|---|
Formule moléculaire |
C55H89O7P2-3 |
Poids moléculaire |
924.2 g/mol |
Nom IUPAC |
[oxido-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
Clé InChI |
NTXGVHCCXVHYCL-NTDVEAECSA-K |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



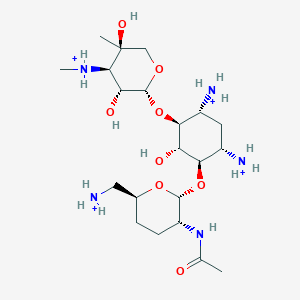

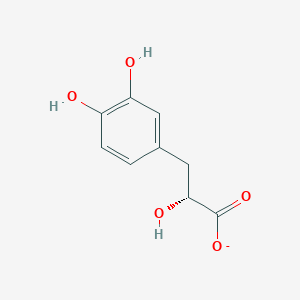

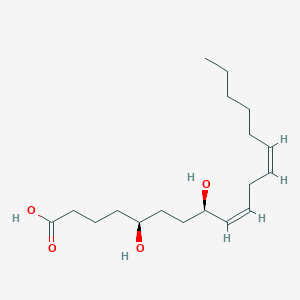
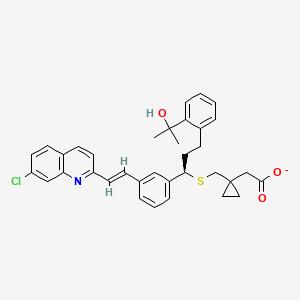
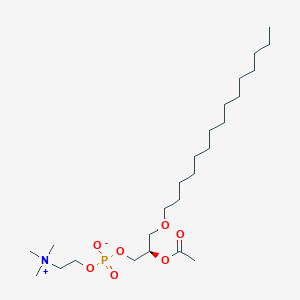
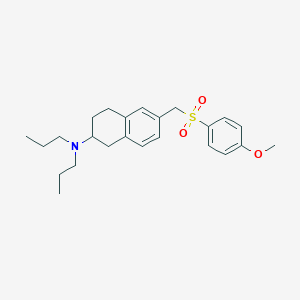


![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)
